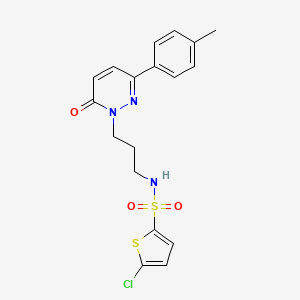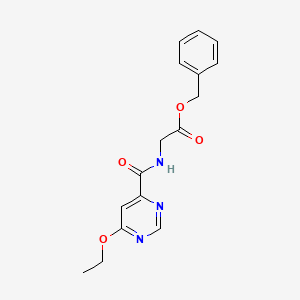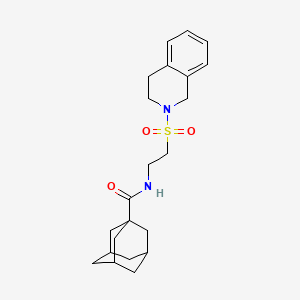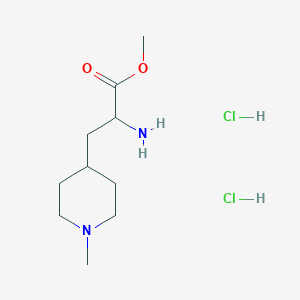![molecular formula C16H18N4O4S B3004948 6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-30-7](/img/structure/B3004948.png)
6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential therapeutic applications, including anticancer and antimicrobial effects.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the reaction of amino-pyrazole carboxylates with various reagents. For instance, the synthesis of 6-aryl derivatives can be achieved by reacting 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids, yielding high product yields . Similarly, other derivatives have been synthesized by condensation reactions involving hydroxylamine, urea, thiourea, and other amines . These methods demonstrate the versatility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold in generating a wide array of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. The substitution patterns on the core structure, such as the addition of a dimethoxybenzylthio group, can significantly influence the compound's electronic properties and, consequently, its biological activity. Quantum chemical calculations, including HOMO, LUMO, and energy gap analyses, have been employed to understand the electronic properties of similar compounds .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-one derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, they can react with chloroacetyl chloride to form thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives . Additionally, they can undergo cyclocondensation reactions with urea or thiourea to form isoxazolo[5,4-d]pyrimidin-6-one derivatives . These reactions are crucial for the synthesis of compounds with potential antihypertensive activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the 3,5-dimethoxybenzylthio group can alter these properties, potentially affecting the compound's pharmacokinetic profile. The cytotoxic activities of these compounds have been tested against various cancer cell lines, with some derivatives showing significant inhibitory activity . Additionally, the antimicrobial potential of these compounds has been evaluated, although some derivatives did not exhibit significant activity .
Propriétés
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-23-11-5-10(6-12(7-11)24-2)9-25-16-18-14-13(15(22)19-16)8-17-20(14)3-4-21/h5-8,21H,3-4,9H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUSVZVLMLPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)
![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)
![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)



![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)


![N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide](/img/structure/B3004884.png)
![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)